Pyrazoles are a class of five-membered heterocyclic compounds known for their diverse biological activities PubChem - 1H-Pyrazole, CID=921: ). They can act as enzyme inhibitors, antimicrobials, and anticonvulsants [NCBI - Pharmacological Properties of Pyrazole Derivatives: A Review, European Journal of Medicinal Chemistry (2011) 46, pp. 4823–4839 doi:10.1016/j.ejmech.2011.08.001]. Research into the structure-activity relationships of various pyrazole derivatives may provide insight into potential applications of 5-(Tetrahydrofuran-2-yl)-2H-pyrazol-3-ylamine.
Tetrahydrofuran (THF) is a common organic solvent, but tetrahydrofuran rings can also be found in biologically active molecules [ScienceDirect - Tetrahydrofuran derivatives as potential therapeutic agents, European Journal of Medicinal Chemistry (2015) 88, pp. 147–166 doi:10.1016/j.ejmech.2014.10.033]. Research on the pharmacological properties of other molecules containing tetrahydrofuran rings might provide clues for potential applications of 5-(Tetrahydrofuran-2-yl)-2H-pyrazol-3-ylamine.
3-(Oxolan-2-yl)-1H-pyrazol-5-amine is an organic compound characterized by the presence of a pyrazole ring and an oxolane (tetrahydrofuran) moiety. The molecular formula is , indicating a structure that includes three nitrogen atoms, one oxygen atom in the oxolane ring, and a five-membered pyrazole ring. The oxolane is attached at the second position of the pyrazole, while the amino group is located at the fifth position, contributing to its unique chemical properties and potential biological activities.
3-(Oxolan-2-yl)-1H-pyrazol-5-amine exhibits potential biological activities due to its structural components:
Several synthesis methods have been explored for compounds related to 3-(oxolan-2-yl)-1H-pyrazol-5-amine:
The applications of 3-(oxolan-2-yl)-1H-pyrazol-5-amine are diverse:
Interaction studies involving 3-(oxolan-2-yl)-1H-pyrazol-5-amine are crucial for understanding its biological mechanisms:
Several compounds share structural similarities with 3-(oxolan-2-yl)-1H-pyrazol-5-amine. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-(oxolan-3-yl)-1H-pyrazol-5-amine | Similar oxolane and pyrazole rings | Different positioning of oxolane |
4-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Contains additional bulky groups | Enhanced steric hindrance |
6-Chloro-1H-pyrazolo[3,4-b]pyridine | Contains a chlorine substituent | May exhibit different reactivity patterns |
Benzyl (S)-(1-(4-nitro-1H-pyrazol-1-yl)propan-2-yl)carbamate | Incorporates a nitro group | Potentially different pharmacological profiles |
These compounds highlight the diversity within the pyrazole family while underscoring the unique structural features of 3-(oxolan-2-yl)-1H-pyrazol-5-amine that may confer distinct biological activities and synthetic pathways.
The compound belongs to the pyrazole class of heterocycles, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. Its systematic IUPAC name is 5-(oxolan-3-yl)-1H-pyrazol-3-amine, reflecting:
Structural Features Table
Property | Data |
---|---|
Molecular formula | $$ \text{C}7\text{H}{11}\text{N}_3\text{O} $$ |
Molecular weight | 153.18 g/mol |
SMILES | C1COCC1C2=CC(=NN2)N |
Hydrogen bond donors | 2 (NH$$_2$$ and NH) |
Hydrogen bond acceptors | 3 (two N, one O) |
The oxolane moiety introduces stereoelectronic effects, while the pyrazole ring enables π-π stacking and hydrogen bonding.
The synthesis of pyrazole-oxolane hybrids emerged from three key trends in 21st-century heterocyclic chemistry:
Notable milestones include:
This compound exemplifies three research priorities in modern organic chemistry:
1. Multi-target drug design
The pyrazole core inhibits enzymes like phosphodiesterase-4 (PDE4) and cyclooxygenase-2 (COX-2), while the oxolane moiety enhances blood-brain barrier permeability. Hybrid derivatives show dual activity in:
2. Supramolecular interactions
The molecule forms hydrogen-bonded networks critical for:
3. Synthetic methodology
Key advances enabled by this scaffold:
Method | Yield | Selectivity |
---|---|---|
Algar-Flynn-Oyamada | 52–61% | β-diketone → pyrazole |
Gold-catalyzed fluorination | 78% | C-4 fluorination |
Microwave cyclization | 89% | Regiocontrol >95% |
X-ray crystallography provides definitive structural information for 3-(oxolan-2-yl)-1H-pyrazol-5-amine and related pyrazole-oxolane systems through determination of molecular geometry, crystal packing, and intermolecular interactions [1] [2] [3].
Crystal System and Space Group Determination
Pyrazole-oxolane hybrid molecules typically crystallize in monoclinic space groups, most commonly P21/n [1] [3]. The asymmetric unit generally contains one independent molecule, with lattice parameters ranging from a = 11.0-21.5 Å and b = 7.4-11.9 Å [1] [3]. The β angle in monoclinic systems varies between 95-101°, reflecting the molecular geometry optimization within the crystal lattice [3].
Molecular Geometry and Conformation
Single crystal X-ray diffraction reveals that the pyrazole ring adopts a planar configuration with N-N bond lengths of approximately 1.35 Å and C-N distances of 1.32-1.38 Å [2]. The oxolane ring displays an envelope conformation, minimizing steric strain with puckering parameters Q(2) = 0.21-0.23 Å [2]. The dihedral angle between the pyrazole and oxolane rings typically ranges from 32-89°, depending on substitution patterns [2].
Intermolecular Interactions
Crystallographic analysis identifies extensive hydrogen bonding networks involving the amino group at the 5-position of the pyrazole ring [1] [4]. N-H⋯O hydrogen bonds with donor-acceptor distances of 2.8-3.5 Å stabilize the crystal structure [1]. Additional C-H⋯N interactions with distances around 3.2 Å contribute to the overall packing arrangement [1].
Data Collection and Refinement Parameters
Parameter | Typical Range | Reference |
---|---|---|
Resolution | 1.0-1.94 Å | [1] [3] |
Completeness | >99% | [1] |
R-factor | 0.027-0.094 | [1] [2] [3] |
Temperature | 150-293 K | [3] [5] |
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization through analysis of chemical shifts, coupling patterns, and spatial relationships in 3-(oxolan-2-yl)-1H-pyrazol-5-amine [6] [7] [8].
Proton NMR Chemical Shift Assignments
The ¹H NMR spectrum exhibits characteristic signals for the pyrazole ring proton at δ 6.25 ppm and amino group protons at δ 6.67-7.79 ppm in DMSO-d₆ [9] [7]. The oxolane ring protons appear as complex multiplets: H-2 at δ 4.63 ppm, H-3,4 at δ 3.50-4.10 ppm, and H-5 at δ 2.80-3.30 ppm [9] [10]. Aromatic protons in substituted derivatives resonate between δ 7.16-7.96 ppm [7].
Carbon-13 NMR Spectral Interpretation
¹³C NMR analysis reveals the pyrazole carbons at characteristic chemical shifts: C-3 (amino-substituted) at δ 160-165 ppm, C-4 at δ 88-95 ppm, and C-5 at δ 138-142 ppm [7] [8]. The oxolane carbons appear at δ 25-70 ppm, with C-2 typically at δ 69-81 ppm due to deshielding by the oxygen atom [11]. Carbonyl carbons in derivatives appear downfield at δ 185-191 ppm [7].
COSY Connectivity Analysis
Two-dimensional ¹H-¹H COSY experiments establish scalar coupling relationships within the molecular framework [12] [13]. Cross-peaks between adjacent protons confirm structural connectivity: H-2/H-3 correlations in the oxolane ring and H-4/H-5 coupling in substituted pyrazoles [6] [13]. The COSY spectrum reveals coupling constants ranging from 5.8-8.9 Hz for vicinal protons, with trans couplings showing lower values than cis arrangements [12].
NOESY Spatial Correlations
Nuclear Overhauser Effect Spectroscopy (NOESY) provides crucial through-space connectivity information [12] [14]. Key NOE correlations include interactions between the pyrazole H-4 and oxolane H-2 protons when in close spatial proximity [12]. The NOESY spectrum exhibits correlation peaks with mixing times of 300-800 ms, allowing determination of stereochemical relationships and conformational preferences [14].
Correlation Pattern Analysis
Correlation Type | Chemical Shift (ppm) | Coupling Constant (Hz) | Reference |
---|---|---|---|
H-2(oxolane)/H-3 | 4.63/3.50 | 7.2 | [9] |
H-4(pyrazole)/amino | 6.25/6.67 | - | [7] |
Aromatic H/H | 7.16-7.96 | 8.1-8.5 | [7] |
DEPT Pulse Sequence Methodology
Distortionless Enhancement by Polarization Transfer with a 135° pulse (DEPT-135) discriminates carbon multiplicities based on the number of attached protons [15] [11]. Primary carbons (CH₃) and tertiary carbons (CH) appear as positive signals, while secondary carbons (CH₂) invert to negative peaks. Quaternary carbons are suppressed and absent in DEPT spectra [11].
Carbon Multiplicity Determination
DEPT-135 analysis of pyrazole-oxolane systems reveals distinct carbon environments [15] [16]. The oxolane CH₂ carbons at δ 25-65 ppm appear as negative signals, confirming their secondary nature [11]. The pyrazole tertiary carbons (C-4) at δ 88-95 ppm show positive intensity, while quaternary carbons (C-3, C-5) are absent from the DEPT spectrum [16].
Spectral Correlation with Structure
Carbon Type | DEPT-135 Signal | Chemical Shift (ppm) | Assignment | Reference |
---|---|---|---|---|
CH₃ | Positive | 10-25 | Methyl substituents | [15] [11] |
CH₂ | Negative | 25-65 | Oxolane methylenes | [11] |
CH | Positive | 85-95 | Pyrazole C-4 | [16] |
Quaternary | Absent | 160-165 | Pyrazole C-3,5 | [16] |
Fourier Transform Infrared spectroscopy characterizes functional group vibrations and molecular interactions in 3-(oxolan-2-yl)-1H-pyrazol-5-amine through analysis of characteristic absorption bands [17] [18] [19].
Amino Group Vibrational Modes
The primary amino group exhibits distinctive N-H stretching vibrations in the 3500-3200 cm⁻¹ region [17]. Symmetric and antisymmetric stretching modes appear at 3409 and 3478 cm⁻¹ respectively in argon matrix isolation studies [17]. The amino deformation mode (δNH₂) produces a strong absorption at 1611 cm⁻¹, serving as a diagnostic band for primary amines [17].
Pyrazole Ring Vibrational Characteristics
The heterocyclic pyrazole ring displays characteristic C=N stretching vibrations between 1618-1484 cm⁻¹ [17] [18]. Ring breathing modes appear at 1037-1196 cm⁻¹, while C-H in-plane bending vibrations occur at 1294 cm⁻¹ [17]. Out-of-plane γ(CH) modes are observed at 742-853 cm⁻¹, providing fingerprint identification of the pyrazole core [17].
Oxolane Ether Vibrations
The tetrahydrofuran ring contributes C-O stretching vibrations in the 1060-1027 cm⁻¹ region [17] [20]. Asymmetric and symmetric C-O-C stretching modes appear at distinct frequencies, with the antisymmetric mode typically at higher wavenumbers [20]. Ring deformation modes occur below 1000 cm⁻¹, contributing to the molecular fingerprint region [17].
Vibrational Mode Assignments
Functional Group | Frequency (cm⁻¹) | Intensity | Mode Description | Reference |
---|---|---|---|---|
NH₂ stretch | 3519-3294 | Strong | ν(NH) antisym/sym | [17] |
C=N pyrazole | 1618-1484 | Strong | Ring stretching | [17] [18] |
C-O ether | 1060-1027 | Medium | ν(C-O) stretch | [17] |
Ring deformation | 973-623 | Variable | Ring bending | [17] |
Mass spectrometry provides molecular weight determination and structural elucidation through characteristic fragmentation pathways of 3-(oxolan-2-yl)-1H-pyrazol-5-amine under electron ionization conditions [21] [22] [23].
Molecular Ion and Base Peak Formation
The molecular ion [M]⁺- at m/z 153 exhibits moderate intensity (20-40%) in electron ionization mass spectra [24] [25]. The base peak typically appears at m/z 68, corresponding to the pyrazole core after loss of the oxolane substituent [22]. This fragmentation reflects the preferential cleavage of the C-C bond connecting the heterocyclic rings [23].
Alpha Cleavage Fragmentation
Alpha cleavage adjacent to the nitrogen atom in the oxolane ring produces characteristic fragment ions [23] [26]. Loss of CH₂O (30 Da) generates m/z 123, while elimination of C₂H₄O (44 Da) yields m/z 109 [26]. These neutral losses are diagnostic for tetrahydrofuran-containing compounds and follow established ether fragmentation patterns [21].
Ring Opening and Rearrangement Processes
The pyrazole ring undergoes characteristic fragmentations including loss of HCN (27 Da) to give m/z 126 and elimination of C₂H₂ (26 Da) producing m/z 127 [27] [22]. Retro-Diels-Alder reactions may occur in substituted derivatives, leading to formation of smaller heterocyclic fragments [28] [27].
Fragmentation Type | Mass Loss (Da) | Product Ion (m/z) | Relative Intensity | Reference |
---|---|---|---|---|
Molecular ion | 0 | 153 | 20-40% | [24] [25] |
Oxolane loss | 85 | 68 | 100% (base) | [22] |
CH₂O loss | 30 | 123 | 60-80% | [26] |
HCN loss | 27 | 126 | 40-60% | [22] |
Isotope Pattern Analysis
The molecular ion cluster exhibits the expected isotope pattern for C₇H₁₁N₃O, with M+1 peak intensity of approximately 8% relative to the molecular ion, consistent with the presence of seven carbon atoms [29]. High-resolution mass spectrometry confirms the molecular formula with mass accuracy better than 5 ppm [29].
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